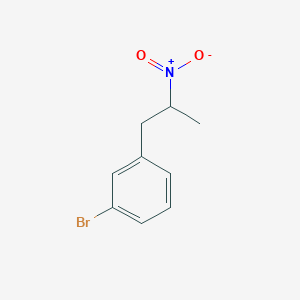

1-(3-Bromophenyl)-2-nitropropane

描述

1-(3-Bromophenyl)-2-nitropropane is a nitroalkane derivative featuring a brominated aromatic ring attached to a secondary nitropropane group. Secondary nitroalkanes, such as 2-nitropropane, are known for their reactivity and biological effects, including hepatotoxicity and carcinogenicity due to oxidative nucleic acid damage . Synthesis routes for similar brominated nitro compounds often involve Claisen-Schmidt condensation or microwave-assisted methods, yielding products with moderate to high purity .

属性

分子式 |

C9H10BrNO2 |

|---|---|

分子量 |

244.08 g/mol |

IUPAC 名称 |

1-bromo-3-(2-nitropropyl)benzene |

InChI |

InChI=1S/C9H10BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3 |

InChI 键 |

BQNNWHAWSHGCAE-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1=CC(=CC=C1)Br)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Occupational and Toxicological Profiles

- Exposure Limits: Compound Structure Type OEL (ppm) Key Toxicity 2-Nitropropane Secondary nitroalkane 10 Hepatocarcinogen, oxidative damage 1-Nitropropane Primary nitroalkane 25 Eye/respiratory irritation 2-Nitro-methylpropane Tertiary nitroalkane 0.3 Limited data, structural extrapolation 1-(3-Bromophenyl)-2-nitropropane* Secondary brominated — Predicted hepatotoxicity (structural analogy)

*Predicted based on structural similarities to 2-nitropropane and brominated chalcones.

Reactivity and Stability

- Secondary nitroalkanes (e.g., 2-nitropropane) form stable nitronate anions under physiological conditions, enhancing their ability to generate reactive oxygen species (ROS) and damage nucleic acids. Brominated aromatic groups may further stabilize these anions via electron-withdrawing effects .

- Microwave synthesis of brominated chalcones achieves faster reaction times (3–8 minutes at 800°C) compared to conventional methods, suggesting efficient activation of nitro intermediates .

Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted methods improve yields for brominated nitro compounds (e.g., 62% for C3), though steric hindrance from bulky substituents (e.g., isopropyl in C4) reduces efficiency .

- Structure-Activity Relationships (SAR): Halogen position matters: 3-Bromophenyl derivatives (C3, C4) outperform 4-chlorophenyl analogs (C1, C2) in cytotoxicity, possibly due to enhanced electron withdrawal and membrane permeability . Nitro group placement: Secondary nitroalkanes (vs. primary/tertiary) are critical for bioactivity, as seen in 2-nitropropane’s carcinogenicity and chalcones’ cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。